molecular formula C15H12O4 B6401035 3-(3-Carboxyphenyl)-2-methylbenzoic acid CAS No. 1261923-92-5

3-(3-Carboxyphenyl)-2-methylbenzoic acid

Cat. No.: B6401035
CAS No.: 1261923-92-5
M. Wt: 256.25 g/mol
InChI Key: UDBLHPZDJWWNQW-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-2-methylbenzoic acid is a dicarboxylic acid derivative featuring a benzoic acid backbone substituted with a methyl group at position 2 and a 3-carboxyphenyl group at position 2.

Properties

IUPAC Name

3-(3-carboxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-12(6-3-7-13(9)15(18)19)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBLHPZDJWWNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689888
Record name 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-92-5
Record name 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-methylbenzoic acid with a suitable acyl chloride, followed by oxidation to introduce the carboxylic acid group on the phenyl ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction of the carboxylic acid groups can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products:

  • Oxidation products include dicarboxylic acids.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

3-(3-Carboxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coordination compounds, due to its structural versatility.

Mechanism of Action

The mechanism of action of 3-(3-Carboxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic systems, which can modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 3-(3-Carboxyphenyl)-2-methylbenzoic acid:

Compound Name Substituents/Modifications Key Differences Reference ID
2-Methylbenzoic acid Single carboxyl group, methyl at position 2 Lacks the 3-carboxyphenyl group
3-((5-Allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic acid (3b) Diazenyl group, allyl, hydroxy, and methoxy substituents Additional functional groups enhance photochemical reactivity
3-Acetoxy-2-methylbenzoic acid Acetyloxy group at position 3 Esterification reduces acidity
3-(4-Ethoxycarbonyl-3-fluorophenyl)-2-methylbenzoic acid Ethoxycarbonyl and fluorine substituents Electron-withdrawing groups alter electronic properties

Physicochemical Properties

  • Acidity: The presence of two carboxyl groups in this compound increases its acidity compared to mono-carboxylic analogs like 2-methylbenzoic acid. For example, 2-methylbenzoic acid has a pKa of ~3.3–3.5 (carboxyl group), while the additional carboxyl group in the target compound likely lowers its pKa further .
  • Solubility and Steric Effects: In aqueous systems, 2-methylbenzoic acid shows minimal steric hindrance, with similar thermodynamic parameters to its isomers (e.g., 3- and 4-methylbenzoic acids). However, in hydrophobic solvents like cyclohexane, the 2-methyl substituent induces slight shielding effects (∆Gw→c = -0.5 kcal/mol for 2-methylbenzoic acid vs. -0.3 kcal/mol for the 4-isomer) .

Pharmacological Potential

  • Bioactivity : Benzoic acid derivatives are explored for diuretic, analgesic, and antimicrobial properties. For instance, 2-methylbenzoic acid derivatives exhibit moderate bioactivity in microbial biosensors but are less potent than salicylate derivatives (e.g., 2-hydroxybenzoic acid) .
  • Target Compound : The dual carboxyl groups may improve binding affinity in enzymatic or receptor-based systems, though this requires empirical validation.

Research Implications

The structural complexity of this compound positions it as a candidate for further exploration in drug design and materials science. Comparative studies with simpler analogs highlight the impact of substituents on solubility, reactivity, and bioactivity.

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